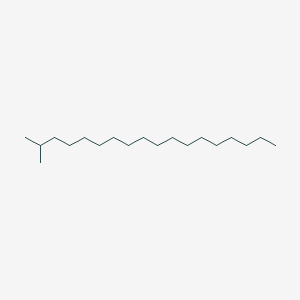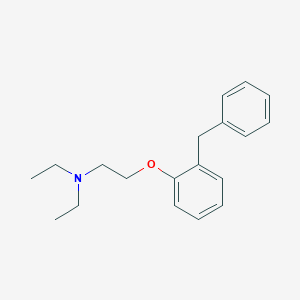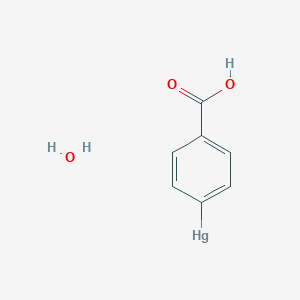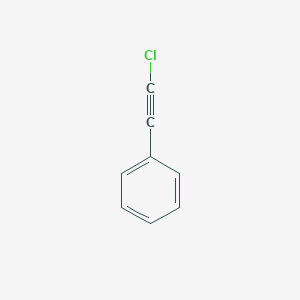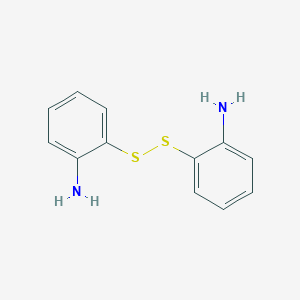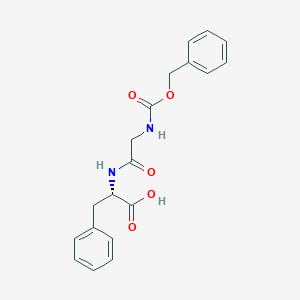
Carbobenzoxyglycylphenylalanine
Overview
Description
Carbobenzoxyglycylphenylalanine is a compound with the molecular formula C19H20N2O5 . It is also known by other names such as Z-GLY-PHE-OH, Z-Gly-Phe, and Cbz-Gly-L-Phe . The molecular weight of this compound is 356.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by different formats such as IUPAC Name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES . For example, the IUPAC Name of this compound is (2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid .
Relevant Papers
One relevant paper titled “Lysosomotropic agents. 4. Carbobenzoxyglycylphenylalanyl, a new protease-sensitive masking group for introduction into cells” discusses the use of this compound as a protease-sensitive masking group for introduction into cells . Another paper titled “A thioamide substrate of carboxypeptidase A” mentions this compound as a weak competitive inhibitor of carboxypeptidase A .
Scientific Research Applications
Electrochemical Detection of Amino Acids
A review focuses on the development of sensors and biosensors for detecting amino acids like phenylalanine, using conducting polymers and molecularly imprinted polymers for electrochemical detection. Such technologies may be applicable in the quality control of medicines and in studying diseases associated with amino acids, offering a potential indirect relevance to carbobenzoxyglycylphenylalanine in its role as a phenylalanine derivative or in related assays (Dinu & Apetrei, 2022).
Nutritional and Pharmacological Management of Metabolic Disorders
Advancements in the nutritional and pharmacological management of phenylketonuria, a metabolic disorder related to phenylalanine metabolism, include the use of glycomacropeptide (GMP), a low-phenylalanine protein. This is relevant for conditions requiring strict dietary control of phenylalanine, hinting at the broader scope of research where this compound might find utility in studying or treating metabolic disorders (Ney, Blank, & Hansen, 2013).
Enzyme Inhibition in Drug Development
Electrochemical biosensors based on enzyme inhibition present innovative methods for monitoring inhibitors, including pharmaceuticals. Given that many enzyme inhibitors are employed as drugs, technologies developed for these purposes could be relevant for assays involving this compound or its effects on enzymatic activities, especially if it acts as an inhibitor or substrate analogue in biochemical pathways (El Harrad, Bourais, Mohammadi, & Amine, 2018).
properties
IUPAC Name |
(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c22-17(12-20-19(25)26-13-15-9-5-2-6-10-15)21-16(18(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGYJBNDDWLTQR-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233120 | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1170-76-9 | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

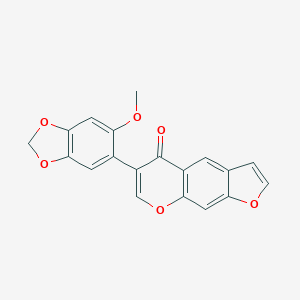

![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
